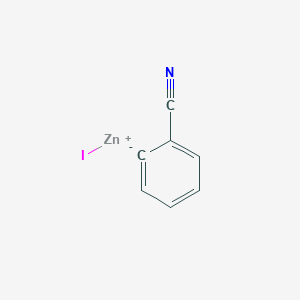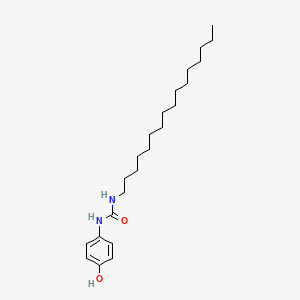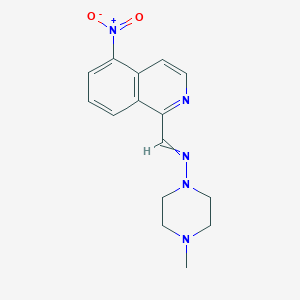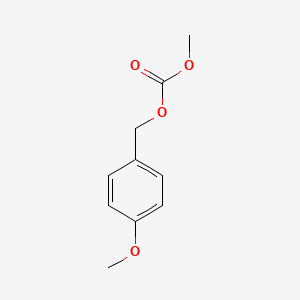
Zinc, (2-cyanophenyl)iodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc, (2-cyanophenyl)iodo-: is an organozinc compound with the molecular formula C7H4INZn and a molecular weight of 294.4 g/mol . This compound is characterized by the presence of a zinc atom bonded to a 2-cyanophenyl group and an iodine atom. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Zinc, (2-cyanophenyl)iodo- typically involves the reaction of 2-cyanophenyl iodide with a zinc reagent. One common method is the transmetalation reaction where 2-cyanophenyl iodide reacts with zinc dust in the presence of a suitable solvent such as tetrahydrofuran (THF) under an inert atmosphere . The reaction is usually carried out at room temperature and requires careful control of reaction conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of Zinc, (2-cyanophenyl)iodo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Zinc, (2-cyanophenyl)iodo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form zinc metal and other reduced species.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of zinc oxide (ZnO) and other oxidized products.
Reduction: Formation of zinc metal and reduced organic compounds.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Zinc, (2-cyanophenyl)iodo- has a wide range of applications in scientific research, including:
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for pharmaceuticals.
Industry: Used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of Zinc, (2-cyanophenyl)iodo- involves its ability to participate in various chemical reactions due to the presence of the zinc atom. The zinc atom can coordinate with other molecules, facilitating reactions such as transmetalation in cross-coupling reactions . The compound can also interact with molecular targets in biological systems, influencing pathways and processes at the molecular level.
Comparaison Avec Des Composés Similaires
Zinc, (3-cyanophenyl)iodo-: Similar in structure but with the cyano group at the 3-position instead of the 2-position.
Zinc, (4-cyanophenyl)iodo-: Another similar compound with the cyano group at the 4-position.
Uniqueness: Zinc, (2-cyanophenyl)iodo- is unique due to the specific positioning of the cyano group, which can influence its reactivity and the types of reactions it undergoes. This positional difference can lead to variations in the compound’s chemical behavior and its applications in research and industry.
Propriétés
Numéro CAS |
148651-34-7 |
|---|---|
Formule moléculaire |
C7H4INZn |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
benzonitrile;iodozinc(1+) |
InChI |
InChI=1S/C7H4N.HI.Zn/c8-6-7-4-2-1-3-5-7;;/h1-4H;1H;/q-1;;+2/p-1 |
Clé InChI |
NQAUTYGJZZWZNO-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C([C-]=C1)C#N.[Zn+]I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[5-(2-Carboxyethenyl)-1H-imidazol-1-yl]methyl}benzoic acid](/img/structure/B14260310.png)

![9-Acridinamine, N-[2-(2-nitro-1H-imidazol-1-yl)ethyl]-](/img/structure/B14260317.png)



silane](/img/structure/B14260347.png)
![1,1'-[1,2-Phenylenedi(ethyne-2,1-diyl)]bis(2-ethynylbenzene)](/img/structure/B14260348.png)

![Methyl 2-{[(ethoxycarbonyl)sulfamoyl]methyl}benzoate](/img/structure/B14260356.png)



![(3R)-4-[(S)-4-Methylbenzene-1-sulfinyl]hepta-1,4,6-trien-3-ol](/img/structure/B14260380.png)
